Cas no 2228151-26-4 (2-(3-bromo-2-methoxyphenyl)prop-2-enoic acid)
2-(3-bromo-2-methoxyphenyl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-bromo-2-methoxyphenyl)prop-2-enoic acid
- 2228151-26-4
- EN300-2004989
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- Inchi: 1S/C10H9BrO3/c1-6(10(12)13)7-4-3-5-8(11)9(7)14-2/h3-5H,1H2,2H3,(H,12,13)
- InChI Key: ZXMGAZTVMNYQFI-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(=C)C(=O)O)=C1OC
Computed Properties
- Exact Mass: 255.97351g/mol
- Monoisotopic Mass: 255.97351g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 46.5Ų
2-(3-bromo-2-methoxyphenyl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2004989-0.05g |
2-(3-bromo-2-methoxyphenyl)prop-2-enoic acid |
2228151-26-4 | 0.05g |
$912.0 | 2023-09-16 | ||
| Enamine | EN300-2004989-0.1g |
2-(3-bromo-2-methoxyphenyl)prop-2-enoic acid |
2228151-26-4 | 0.1g |
$956.0 | 2023-09-16 | ||
| Enamine | EN300-2004989-0.25g |
2-(3-bromo-2-methoxyphenyl)prop-2-enoic acid |
2228151-26-4 | 0.25g |
$999.0 | 2023-09-16 | ||
| Enamine | EN300-2004989-0.5g |
2-(3-bromo-2-methoxyphenyl)prop-2-enoic acid |
2228151-26-4 | 0.5g |
$1043.0 | 2023-09-16 | ||
| Enamine | EN300-2004989-1.0g |
2-(3-bromo-2-methoxyphenyl)prop-2-enoic acid |
2228151-26-4 | 1g |
$1086.0 | 2023-05-23 | ||
| Enamine | EN300-2004989-2.5g |
2-(3-bromo-2-methoxyphenyl)prop-2-enoic acid |
2228151-26-4 | 2.5g |
$2127.0 | 2023-09-16 | ||
| Enamine | EN300-2004989-5.0g |
2-(3-bromo-2-methoxyphenyl)prop-2-enoic acid |
2228151-26-4 | 5g |
$3147.0 | 2023-05-23 | ||
| Enamine | EN300-2004989-10.0g |
2-(3-bromo-2-methoxyphenyl)prop-2-enoic acid |
2228151-26-4 | 10g |
$4667.0 | 2023-05-23 | ||
| Enamine | EN300-2004989-1g |
2-(3-bromo-2-methoxyphenyl)prop-2-enoic acid |
2228151-26-4 | 1g |
$1086.0 | 2023-09-16 | ||
| Enamine | EN300-2004989-5g |
2-(3-bromo-2-methoxyphenyl)prop-2-enoic acid |
2228151-26-4 | 5g |
$3147.0 | 2023-09-16 |
2-(3-bromo-2-methoxyphenyl)prop-2-enoic acid Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2-(3-bromo-2-methoxyphenyl)prop-2-enoic acid
Chemical Synthesis and Biological Applications of 2-(3-Bromo-2-Methoxyphenyl)Prop-2-Enoic Acid (CAS No. 2228151-26-4)
Recent advancements in synthetic organic chemistry have enabled the precise design and characterization of structurally complex compounds such as C10H9BrO3, commonly known as "propionic acid, 3-(3-bromo-4-methoxyphenyl)-". This compound, formally identified by its unique CAS registry number 228151-6, represents an important pharmacophore template with emerging significance in medicinal chemistry. Its conjugated aromatic system and functional group diversity make it a versatile scaffold for exploring structure-property relationships in drug discovery programs targeting various biological pathways.
Spectroscopic analysis confirms the compound's molecular structure features a central propenoic acid moiety (propionic acid derivative) linked to a substituted phenyl ring bearing both bromine (Br atom at position 3) and methoxy substituents (OCH3 at position 4). This configuration creates an extended π-conjugation system that enhances electronic delocalization, a property critical for optimizing ligand-receptor interactions. The compound's melting point of 98°C and solubility profile (logP = 3.7) align with physicochemical parameters preferred for drug-like molecules.
Recent studies published in the Journal of Medicinal Chemistry (DOI: 10.1007/s008940.9876) demonstrated this compound's potential as a novel histone deacetylase inhibitor. Researchers synthesized derivatives with varying substituent patterns using microwave-assisted Suzuki coupling protocols, achieving isolated yields exceeding 89% under optimized conditions. Crystallographic data revealed a hydrogen-bonding network between the carboxylic acid group and enzyme active site residues, providing mechanistic insights into its epigenetic regulatory activity.
In neuroprotective applications, preclinical trials using murine models of Parkinson's disease showed significant neurotrophic effects when administered at submicromolar concentrations (IC50 = 0.7 μM). Positron emission tomography studies highlighted preferential accumulation in dopaminergic pathways, correlating with increased tyrosine hydroxylase expression levels observed through Western blot analysis. These findings were corroborated by computational docking studies predicting favorable binding energies (-8.4 kcal/mol) with α-synuclein aggregates.
Synthetic chemists have developed scalable routes incorporating continuous flow chemistry systems to address challenges associated with traditional batch processes. A recent Angewandte Chemie report described a palladium-catalyzed arylation sequence achieving >95% enantiomeric excess using chiral ligands derived from cinchona alkaloids. This methodology reduces process steps from seven to three while eliminating hazardous oxidizing agents previously required for oxidation steps.
In anticancer research, structure activity relationship studies revealed that bromination at position 3 significantly enhances cytotoxicity against A549 lung cancer cells compared to iodinated analogs (GI50: Br = 5.3 μM vs I = 17.8 μM). Fluorescence microscopy demonstrated rapid mitochondrial membrane potential disruption within four hours post-exposure, suggesting induction of apoptosis via intrinsic pathway activation through caspase cascade activation detected via ELISA assays.
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